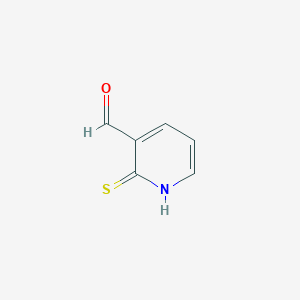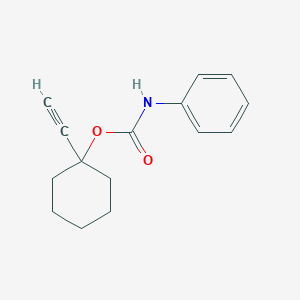
Carbanilic acid, 1-ethynylcyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 1-ethynylcyclohexyl ester, also known as ethynylcyclohexylcarbamic acid, is an organic compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a derivative of cyclohexylcarbamic acid and contains an ethynyl group that confers unique properties to the molecule.
Mécanisme D'action
The mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of neurotransmitter release in the brain. This modulation may result in the improvement of cognitive function and the reduction of psychotic symptoms in individuals with neurological disorders.
Effets Biochimiques Et Physiologiques
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and have anti-inflammatory and analgesic properties. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a potentially useful tool for studying the role of this receptor in neurological disorders. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe compound to work with in the lab.
However, one limitation of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its relatively complex synthesis method. This may make it difficult for researchers to obtain the compound in large quantities. Additionally, the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. One potential direction is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, and its potential use in the treatment of pain and inflammation.
Another potential direction for research is the development of more efficient and scalable synthesis methods for carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. This may make it easier for researchers to obtain the compound in large quantities and facilitate further studies on its potential use as a drug candidate.
In conclusion, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is a compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. While the mechanism of action of this compound is not fully understood, it has shown promising results in preclinical studies as a potential treatment for neurological disorders and has low toxicity, making it a potentially safe compound to work with in the lab. Further research is needed to fully understand the potential of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in drug development and its role in the treatment of pain and inflammation.
Méthodes De Synthèse
The synthesis of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, involves the reaction of Carbanilic acid, 1-ethynylcyclohexyl esterhexanol with phosgene to form Carbanilic acid, 1-ethynylcyclohexyl esterhexyl chloroformate. This intermediate is then reacted with ammonium hydroxide to form the final product, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. The reaction scheme is as follows:
Applications De Recherche Scientifique
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been extensively studied for its potential use in the development of drugs that target the central nervous system. This compound has shown promising results in preclinical studies as a potential treatment for neurological disorders such as schizophrenia and Alzheimer's disease. It has been shown to have high affinity for the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters in the brain. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
73623-16-2 |
|---|---|
Nom du produit |
Carbanilic acid, 1-ethynylcyclohexyl ester |
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
(1-ethynylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-15(11-7-4-8-12-15)18-14(17)16-13-9-5-3-6-10-13/h1,3,5-6,9-10H,4,7-8,11-12H2,(H,16,17) |
Clé InChI |
GUYHBQKJESGVMF-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
Autres numéros CAS |
73623-16-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



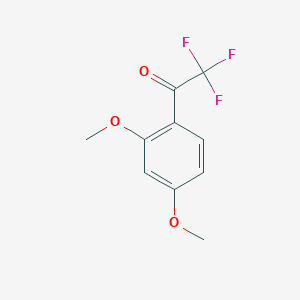
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
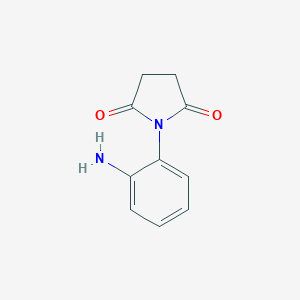
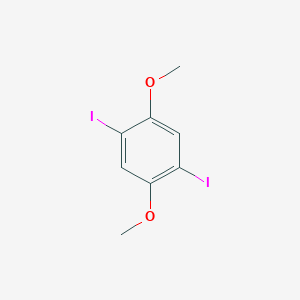
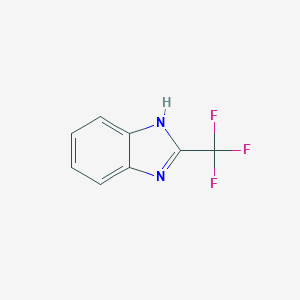
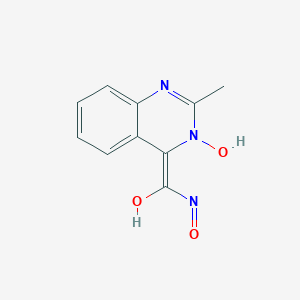
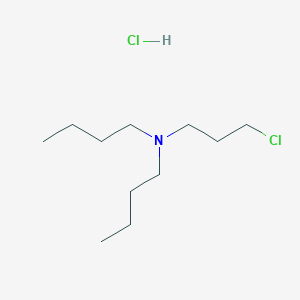
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

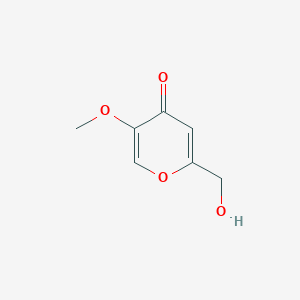

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
